molecular formula C10H9ClO B1353699 (e)-3-o-Tolylacryloyl chloride CAS No. 83612-52-6

(e)-3-o-Tolylacryloyl chloride

Cat. No. B1353699
CAS RN: 83612-52-6
M. Wt: 180.63 g/mol
InChI Key: ISMYAVWQKWXKOM-VOTSOKGWSA-N
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Description

E-3-o-Tolylacryloyl chloride (ETAC) is an organic compound belonging to the class of acrylate esters. It is a versatile reagent used in a wide range of synthetic reactions and in the preparation of a variety of compounds. ETAC is a colorless liquid with a boiling point of about 110°C and a melting point of about -20°C. It is soluble in many organic solvents and is stable in air.

Scientific Research Applications

Synthesis and Polymerization

Methacryloyl chloride, closely related to the structure of (e)-3-o-Tolylacryloyl chloride, has been widely used in the synthesis of bioabsorbable networks from methacrylate-endcapped polyesters. These networks, derived from low-molecular-weight poly(e-caprolactone) and poly(d,l-lactide), show potential in various biomedical applications due to their biodegradability and substantial network formation. The polymerization processes involve copolymerization with various monomers, illustrating the versatility of methacryloyl chloride in forming complex polymeric structures (Storey et al., 1993).

Photoinitiated Crosslinked Networks

Photoinitiated crosslinked degradable copolymer networks, synthesized from oligomers initiated by diethylene glycol and later esterified with methacryloyl chloride, demonstrate the utility of methacryloyl chloride in creating materials for tissue engineering. The networks, composed of lactic and/or caproic acid repeat units, can be hydrolyzed under physiological conditions, making them suitable for various medical applications (Davis et al., 2003).

Ionic Liquid Brushes

Poly(1-ethyl 3-(2-methacryloyloxy ethyl) imidazolium chloride) brushes, synthesized using surface-initiated atom transfer radical polymerization, exemplify the use of methacryloyl chloride in creating functional materials. These brushes can modulate interfacial resistance through conformational changes triggered by external electrolytes and solvents, highlighting the potential of methacryloyl chloride in advanced material applications (Yu et al., 2007).

Molecularly Imprinted Polymers

Molecularly imprinted polymers (MIPs), utilizing acryloyl chloride for grafting double bonds on Fe3O4 nanoparticles, demonstrate the chemical versatility of acryloyl chloride derivatives. These MIPs showcase high adsorption capacity and selectivity for target molecules, indicating the potential of (e)-3-o-Tolylacryloyl chloride in analytical and separation technologies (Gao et al., 2016).

properties

IUPAC Name

(E)-3-(2-methylphenyl)prop-2-enoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO/c1-8-4-2-3-5-9(8)6-7-10(11)12/h2-7H,1H3/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISMYAVWQKWXKOM-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C=CC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1/C=C/C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40420708
Record name (e)-3-o-tolylacryloyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40420708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(e)-3-o-Tolylacryloyl chloride

CAS RN

83612-52-6, 15873-40-2
Record name (e)-3-o-tolylacryloyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40420708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 15873-40-2
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